[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone
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Overview
Description
2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Introduction of Bromine and Chlorine Substituents: Halogenation reactions are carried out using reagents like bromine and chlorine in the presence of catalysts or under UV light to introduce the bromine and chlorine atoms at specific positions on the aromatic rings.
Attachment of the Methanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, halogen atoms can be replaced by other functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone : Similar structure but with different halogenation pattern .
- [4-(4-Bromophenyl)-thiazol-2-amine derivatives : Different core structure but similar biological activities .
Uniqueness
The uniqueness of 2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone lies in its specific combination of functional groups and halogenation pattern, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C24H17BrCl2N2O2 |
---|---|
Molecular Weight |
516.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-7,9-dichloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C24H17BrCl2N2O2/c1-13-2-4-15(5-3-13)22(30)24-29-21(18-10-17(26)11-19(27)23(18)31-24)12-20(28-29)14-6-8-16(25)9-7-14/h2-11,21,24H,12H2,1H3 |
InChI Key |
OCQICQNWLGMSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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